

2-Hydroxyisobutyric Acid (CAS 594-61-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyisobutyric acid

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Abstract

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain alpha-hydroxy acid, has emerged from being primarily known as a metabolite of the gasoline additive methyl tertiary-butyl ether (MTBE) to a molecule of significant interest in metabolic research and drug development.^{[1][2]} Its association with metabolic disorders such as obesity and diabetes, coupled with its role in the novel post-translational modification, lysine 2-hydroxyisobutyrylation (Khib), underscores its potential as both a biomarker and a modulator of cellular processes.^{[1][3][4]} This technical guide provides an in-depth overview of 2-HIBA, encompassing its physicochemical properties, synthesis methodologies, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

2-Hydroxyisobutyric acid, also known as 2-methylactic acid, is a white crystalline solid.^{[5][6]} It is a 2-hydroxy monocarboxylic acid structurally related to isobutyric acid.^[5] Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	594-61-6	[5]
Molecular Formula	C ₄ H ₈ O ₃	[5]
Molecular Weight	104.10 g/mol	[5]
Melting Point	76-80 °C	[7]
Boiling Point	212 °C at 760 mmHg	[8]
Solubility	Soluble in water, ether, and alcohol	[7]
pKa	Not explicitly found	
LogP	-0.4	[5]

Synthesis of 2-Hydroxyisobutyric Acid

The synthesis of 2-HIBA can be achieved through both chemical and biotechnological routes, with the latter gaining prominence due to the increasing demand for sustainable chemical production.

Chemical Synthesis

A common chemical synthesis route involves the hydrolysis of acetone cyanohydrin.[9]

Experimental Protocol: Synthesis of Acetone Cyanohydrin (Precursor)

This protocol is adapted from Organic Syntheses.[9]

- In a flask equipped with a stirrer and surrounded by an ice bath, dissolve 9.7 moles of powdered 95% sodium cyanide in 1.2 L of water and add 12.3 moles of acetone.
- Once the temperature of the stirred solution drops to 15°C, add 8.5 moles of 40% sulfuric acid over three hours, maintaining the temperature between 10°C and 20°C.
- After the addition is complete, continue stirring for 15 minutes.

- Separate the resulting layer of acetone cyanohydrin.
- Filter the remaining solution to remove sodium bisulfate and wash the precipitate with acetone.
- Combine the filtrate and washings and extract three times with ether.
- Combine the ether extracts with the initially separated acetone cyanohydrin and dry with anhydrous sodium sulfate.
- Remove the ether and acetone by distillation.
- Distill the residue under reduced pressure to obtain acetone cyanohydrin (yield: 77-78%).^[9]

The subsequent hydrolysis of acetone cyanohydrin to 2-HIBA can be performed under acidic or basic conditions, though specific high-yield protocols are often proprietary.

Biotechnological Synthesis

Biocatalytic production of 2-HIBA offers a greener alternative, primarily utilizing microbial enzymes to convert precursors like acetone cyanohydrin or intermediates from renewable feedstocks.

Microorganisms possessing nitrilase or a combination of nitrile hydratase and amidase activities can hydrolyze acetone cyanohydrin to 2-HIBA.^{[8][10]}

- **Nitrilase Pathway:** A single enzyme, nitrilase (EC 3.5.5.7), directly converts the nitrile group of acetone cyanohydrin to a carboxylic acid group.^[8]
- **Nitrile Hydratase/Amidase Pathway:** Acetone cyanohydrin is first converted to 2-hydroxyisobutyramide by nitrile hydratase (EC 4.2.1.84), which is then hydrolyzed to 2-HIBA by an amidase (EC 3.5.1.4).^[8]

Bacterial strains such as *Acidovorax facilis*, *Rhodococcus* sp., and *Comamonas testosteroni* have been utilized for these transformations.^{[8][10]}

Experimental Protocol: Enzymatic Synthesis of 2-HIBA using *Acidovorax facilis*

This protocol is based on information from a patent application.^[8]

- Cultivate *Acidovorax facilis* 72W (ATCC 55746) cells to obtain a wet cell paste.
- To prepare a catalyst with primarily nitrilase activity, suspend the cell paste in a 100 mM potassium phosphate buffer (pH 6.0).
- Heat the cell suspension at 50°C for 30-60 minutes to inactivate the majority of nitrile hydratase and amidase activities.^[8]
- Cool the cell suspension to the reaction temperature (e.g., 25°C).
- Add acetone cyanohydrin to the cell suspension to a final concentration of approximately 0.1 M.
- Mix the reaction on a rotating platform at 25°C.
- Monitor the reaction progress by taking samples at regular intervals.
- Analyze the samples for 2-HIBA, acetone cyanohydrin, and 2-hydroxyisobutyramide concentrations using HPLC.
- After the reaction, centrifuge to remove the cells and collect the supernatant containing 2-HIBA.

Quantitative Data on Synthesis Yields

Synthesis Method	Precursor	Biocatalyst/Conditions	Yield	Reference(s)
Microbial Hydrolysis	Acetone Cyanohydrin	Acidovorax facilis 72W (heat-treated)	73.5% (after 4h)	[8]
Microbial Hydrolysis	Acetone Cyanohydrin	Acidovorax facilis 72W (non-heat-treated)	40.4% (after 21h)	[8]
Dehydration	2-Hydroxyisobutyric acid	NaOH, 185-195°C, vacuum	96% (of methacrylic acid)	[8]
Engineered E. coli	Glucose	Thiolase-independent pathway	290 ± 40 mg/L (of 3H2MB, a related compound)	[11]
Engineered E. coli	Glucose	(R)-3-hydroxybutyryl-CoA-specific mutase	~70 mg/L	[7]

Enzyme Kinetic Parameters

Limited kinetic data is available for the direct conversion of acetone cyanohydrin to 2-HIBA. The following table includes data for related enzymes.

Enzyme	Organism	Substrate	K _m	k _{cat}	Reference(s)
Nitrilase (Mutant F168V)	Acidovorax facilis ZJB09122	1- cyanocyclohe xylacetonitrile	-	-	[12]
Nitrilase	Rhodococcus rhodochrous K22	Acrylonitrile	1.14 mM	-	[6]
Nitrilase	Rhodococcus rhodochrous K22	Crotononitrile	18.9 mM	-	[6]

A promising biotechnological route involves the isomerization of 3-hydroxybutyryl-CoA, an intermediate in the polyhydroxybutyrate (PHB) pathway, to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[10][11] This pathway connects the synthesis of 2-HIBA to central carbon metabolism, enabling its production from renewable feedstocks like glucose.[11] The key enzyme in this process is a cobalamin-dependent 2-hydroxyisobutyryl-CoA mutase.[10]

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Caption: Microbial synthesis pathways of 2-HIBA from acetone cyanohydrin.

Biological Significance and Signaling Pathways

2-HIBA is not merely a xenobiotic metabolite but also an endogenous molecule with roles in cellular signaling and post-translational modifications.

Association with Metabolic Disorders

Elevated urinary levels of 2-HIBA have been observed in individuals with obesity and type 2 diabetes.[3][13] While the exact causative relationship is still under investigation, this correlation suggests that 2-HIBA may serve as a biomarker for these conditions. However, specific quantitative data on the concentration of 2-HIBA in the urine or plasma of these

populations is still limited in publicly available literature. For a related compound, α -hydroxybutyric acid, urinary concentrations in healthy individuals range from 0.10-2.68 $\mu\text{g/mL}$, while in diabetics, the range is 0.14-124 $\mu\text{g/mL}$.^[14]

Lysine 2-Hydroxyisobutyrylation (Khib)

2-HIBA is the precursor for 2-hydroxyisobutyryl-CoA, which serves as the donor for a novel post-translational modification, lysine 2-hydroxyisobutyrylation (Khib).^[1] This modification has been identified on histones and a wide range of non-histone proteins in various organisms, from bacteria to humans, indicating its evolutionary conservation.^[1] Khib is implicated in the regulation of gene expression and cellular metabolism, with 2-hydroxyisobutyrylated proteins being enriched in pathways such as glycolysis, the TCA cycle, and fatty acid metabolism.^[15]

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Caption: The role of 2-HIBA in lysine 2-hydroxyisobutyrylation.

Modulation of Signaling Pathways

Studies in the model organism *Caenorhabditis elegans* have shown that 2-HIBA can modulate the Insulin/IGF-1 and p38 MAPK signaling pathways, leading to reduced reactive oxygen species (ROS) and an extended lifespan.^[3]

Insulin/IGF-1 Signaling Pathway

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Caption: Simplified Insulin/IGF-1 signaling pathway modulated by 2-HIBA.

p38 MAPK Signaling Pathway

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Caption: Simplified p38 MAPK signaling pathway modulated by 2-HIBA.

Experimental Protocols

Quantification of 2-HIBA in Biological Samples (GC-MS)

This protocol is a general guide for the analysis of organic acids in urine, adapted from available literature.^{[8][16]}

- Sample Preparation:
 - To 200 μL of urine, add an internal standard.
 - Acidify the sample with HCl to a pH < 2.
 - Extract the organic acids with ethyl acetate (2 x 600 μL).
 - Combine the organic layers and evaporate to dryness under a stream of nitrogen.
- Derivatization:
 - To the dried extract, add 40 μL of 75 mg/mL methoxyamine hydrochloride in pyridine.
 - Incubate at 60°C for 30 minutes to form methoxime derivatives of keto-acids.
 - Add 40 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
 - Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
 - Inject 1 μL of the derivatized sample into the GC-MS system.
 - Use a suitable capillary column (e.g., DB-5MS).
 - Employ a temperature gradient program to separate the organic acids.
 - Use electron impact (EI) ionization and scan a mass range of m/z 30-600.

- Identify 2-HIBA based on its retention time and mass spectrum, and quantify using the internal standard.

Detection of Protein 2-Hydroxyisobutyrylation (Western Blot)

This protocol provides a general workflow for detecting Khib on proteins.[\[1\]](#)

- Protein Extraction and SDS-PAGE:
 - Extract total protein from cells or tissues using a suitable lysis buffer.
 - Determine protein concentration using a standard assay (e.g., BCA).
 - Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Western Blotting:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a pan-anti-2-hydroxyisobutyryl-lysine antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

C. elegans Lifespan Assay with 2-HIBA Treatment

This protocol is a general guide for assessing the effect of 2-HIBA on the lifespan of *C. elegans*.[\[5\]](#)[\[16\]](#)

- Synchronization of Worms:
 - Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.
 - Grow the L1 larvae on NGM plates seeded with *E. coli* OP50 until they reach the L4 stage.
- Lifespan Assay Setup:
 - Transfer L4 worms to fresh NGM plates containing 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production.
 - Prepare NGM plates containing the desired concentrations of 2-HIBA (e.g., 5 mM, 10 mM, 20 mM) and a control plate without 2-HIBA.
 - Transfer the young adult worms to the experimental plates (typically 20-30 worms per plate, with multiple replicates).
- Scoring and Data Analysis:
 - Incubate the plates at 20°C.
 - Score the number of living and dead worms daily or every other day by gently prodding them with a platinum wire. Worms that do not respond are scored as dead.
 - Censor worms that crawl off the agar, have internal hatching, or exhibit vulval rupture.
 - Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine if 2-HIBA treatment significantly affects lifespan.

Conclusion

2-Hydroxyisobutyric acid is a multifaceted molecule with implications for both industrial biotechnology and biomedical research. Its role as a potential biomarker for metabolic diseases and its involvement in the fundamental process of protein 2-hydroxyisobutyrylation highlight the need for continued investigation. The methodologies and data presented in this guide provide a foundation for researchers to further explore the synthesis, biological functions, and therapeutic potential of this intriguing compound. Further research is warranted to obtain more precise

quantitative data on its production yields, enzyme kinetics, and concentrations in various physiological and pathological states.

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